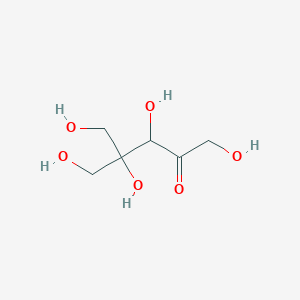
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one is a chemical compound with the molecular formula C₆H₁₂O₆ It is known for its multiple hydroxyl groups, which contribute to its high reactivity and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxyacetone with DL-glyceraldehyde under controlled conditions . The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1,3,4,5-Tetrahydroxy-4-(hydroxymethyl)pentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 1,3,4,5-tetrahydroxy-4-(hydroxymethyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxyacetone: A precursor in the synthesis of 1,3,4,5-tetrahydroxy-4-(hydroxymethyl)pentan-2-one.
DL-Glyceraldehyde: Another precursor used in the synthesis process.
Fructose: A structurally similar compound with multiple hydroxyl groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
470-14-4 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1,3,4,5-tetrahydroxy-4-(hydroxymethyl)pentan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h5,7-9,11-12H,1-3H2 |
InChI Key |
BENOXDOOIIEDRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(C(CO)(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















